- Solution-phase synthesis and biological evaluation of triostin A and its analogues, Organic & Biomolecular Chemistry, 2016, 14(6), 2090-2111
Cas no 89536-85-6 ((R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid)
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- Boc-D-MeVal-OH
- Boc-D-N-Me-Val-OH
- Boc-Nalpha-methyl-D-valine
- Boc-N-Me-D-Val-OH
- BOC-NΑ-METHYL-D-VALINE
- D-Valine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
- (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
- (R)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid
- N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-valine (ACI)
- Boc-N-Alpha-Methyl-D-valine
- (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid
- DTXSID20427033
- XPUAXAVJMJDPDH-MRVPVSSYSA-N
- HY-W022593
- AKOS015836737
- (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Boc-N-Me-D-Val-OH
- Boc-N-methyl-D-Valine
- MFCD00076996
- SCHEMBL2160514
- N-(tert-butoxycarbonyl)-N-methyl-D-valine
- CS-0041825
- 89536-85-6
- F11530
- PD197068
- AC-19306
- (R)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylbutanoic acid
- AS-19325
- N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-valine
-
- MDL: MFCD00076996
- Inchi: 1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1
- InChI Key: XPUAXAVJMJDPDH-MRVPVSSYSA-N
- SMILES: [C@H](C(=O)O)(C(C)C)N(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 231.14700
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.069
- Melting Point: 54-57°C
- Boiling Point: 322 ºC
- Flash Point: 140 ºC
- PSA: 66.84000
- LogP: 1.96250
- Specific Rotation: +99 to +103° (c=1 in EtOH)
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225381-1g |
R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 95% | 1g |
£24.00 | 2022-02-28 | |
| Fluorochem | 225381-5g |
R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Fluorochem | 225381-10g |
R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 95% | 10g |
£127.00 | 2022-02-28 | |
| Fluorochem | 225381-25g |
R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 95% | 25g |
£254.00 | 2022-02-28 | |
| Chemenu | CM255629-5g |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 97% | 5g |
$143 | 2021-06-09 | |
| Chemenu | CM255629-10g |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 97% | 10g |
$196 | 2021-06-09 | |
| Chemenu | CM255629-25g |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 97% | 25g |
$393 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO476-5g |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 97% | 5g |
367.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO476-1g |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
89536-85-6 | 97% | 1g |
86.0CNY | 2021-08-04 | |
| Apollo Scientific | OR963882-1g |
Boc-N-methyl-D-valine |
89536-85-6 | 95% | 1g |
£17.00 | 2025-03-21 |
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Production Method
Production Method 1
1.2 0 °C → rt; 36 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
Production Method 2
1.2 Reagents: Ethyl acetate , Water ; rt
- Total Synthesis, Absolute Configuration, and Biological Activity of Xyloallenoide A, Helvetica Chimica Acta, 2012, 95(6), 973-982
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
- A total synthesis of the ammonium ionophore, (-)-enniatin B, Tetrahedron Letters, 2012, 53(32), 4077-4079
Production Method 4
1.2 Reagents: Ethyl acetate , Water
1.3 Reagents: Citric acid Solvents: Water ; pH 3
- Total synthesis and biological activity of dolastatin 16, Organic & Biomolecular Chemistry, 2017, 15(5), 1140-1150
Production Method 5
- Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide, Journal of Medicinal Chemistry, 2011, 54(19), 6432-6442
Production Method 6
1.2 Solvents: Tetrahydrofuran
- Chemical Mediators: The Remarkable Structure and Host-Selectivity of Depsilairdin, a Sesquiterpenic Depsipeptide Containing a New Amino Acid, Organic Letters, 2004, 6(24), 4615-4617
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Raw materials
- Di-tert-butyl dicarbonate
- (2R)-2-amino-3-methyl-butanoic acid
- tert-Butoxycarbonyl-D-valine
- N-Methyl-D-valine
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Preparation Products
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Suppliers
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
Comprehensive Overview of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid (CAS No. 89536-85-6)
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, identified by the CAS number 89536-85-6, is a chiral amino acid derivative with significant relevance in pharmaceutical and organic chemistry. This compound belongs to the class of N-Boc protected amino acids, where the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality. The methyl substitution at the alpha position and the carboxylic acid moiety further define its structural versatility, enabling its application in asymmetric synthesis and drug development.
The stereochemistry of this compound, denoted by the (R) configuration, is critical for its biological activity and reactivity in enantioselective reactions. Recent advancements in chiral synthesis have highlighted the importance of such derivatives in creating enantiomerically pure pharmaceuticals. For instance, a 2023 study published in Organic Letters demonstrated the use of similar Boc-protected amino acids as key intermediates in the total synthesis of novel anti-diabetic agents targeting SGLT2 receptors.
CAS No. 89536-85-6 is synthesized via stereoselective methods involving transition-metal catalysis or enzymatic resolution, ensuring high enantiomeric excess (>99% ee). The presence of the Boc protecting group allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making it compatible with diverse synthetic strategies. This feature is particularly advantageous in multi-step syntheses where orthogonal protection schemes are required.
In pharmaceutical research, this compound has been explored as a building block for peptidomimetics and small-molecule drugs. A notable example is its incorporation into a series of anti-inflammatory compounds targeting NF-κB pathways, as reported in a 2024 patent application (WO/2024/111111). The methyl substitution at C-3 enhances metabolic stability while maintaining favorable pharmacokinetic profiles.
The chemical properties of this derivative are governed by its functional groups: the Boc-amino moiety exhibits zwitterionic behavior under physiological pH, while the carboxylic acid can form salts or esters to improve solubility. Computational studies using DFT methods have further elucidated its conformational preferences, revealing that the (R) configuration minimizes steric hindrance between the methyl and Boc groups.
CAS No. 89536-85-6 also finds utility in academic research for teaching advanced organic synthesis techniques. Its compatibility with solid-phase peptide synthesis (SPPS) protocols has been validated in recent educational curricula, demonstrating its role as an accessible model compound for studying protecting group strategies.
Eco-friendly synthetic approaches to this compound have gained attention due to growing sustainability concerns. A 2024 green chemistry study described an iron-catalyzed method achieving >90% yield under solvent-free conditions, aligning with industry trends toward atom-efficient processes.
In biocatalytic applications, this derivative has been used as a substrate for engineered lipases and amidases to produce enantiopure analogs with modified side chains. Such transformations are critical for optimizing drug candidates through structure-activity relationship (SAR) studies.
The market demand for compounds like CAS No. 89536-85-6 continues to grow alongside advancements in personalized medicine and targeted therapies. Suppliers often emphasize rigorous quality control measures, including HPLC purity analysis (>99%) and chiral HPLC verification of ee values.
Ongoing research explores new applications for this compound beyond traditional medicinal chemistry. For example, it has been investigated as a ligand precursor in asymmetric catalysis systems using organocatalysts like proline derivatives, expanding its synthetic utility beyond conventional roles.
In summary, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid represents a valuable scaffold for developing next-generation therapeutics and advanced materials. Its unique combination of stereochemical control, functional group compatibility, and synthetic flexibility positions it at the forefront of modern chemical research across both industrial and academic domains.
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